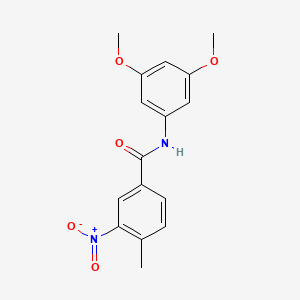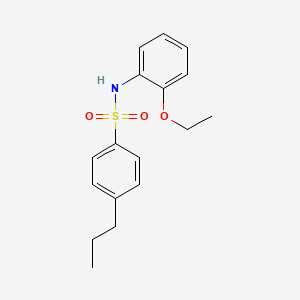
3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway in cancer cells.
Wirkmechanismus
3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide targets the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). PDH and α-KGDH are critical enzymes in the TCA cycle, which is responsible for generating energy in the form of ATP. By inhibiting these enzymes, 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide disrupts the TCA cycle, leading to the accumulation of reactive oxygen species (ROS) and the induction of cancer cell death.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been shown to have a broad range of biochemical and physiological effects in cancer cells. 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide induces cancer cell death by disrupting the TCA cycle, leading to the accumulation of ROS and the activation of apoptotic pathways. 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide also sensitizes cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment. In addition, 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been shown to have minimal toxicity in normal cells, making it a safe and effective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide is its broad range of anticancer activity. 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has shown efficacy in a broad range of cancer types, making it a promising candidate for cancer treatment. Another advantage of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide is its ability to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy. However, one limitation of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide is its relatively short half-life, which may limit its efficacy in vivo. Another limitation of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide is its limited solubility, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide research. One direction is to optimize the synthesis of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide to improve its efficacy and reduce its toxicity. Another direction is to investigate the combination of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide with other anticancer agents to improve its efficacy in vivo. Additionally, future research could investigate the use of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide in combination with immunotherapy to enhance the immune response against cancer cells. Finally, future research could investigate the use of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide in combination with targeted therapies to improve its efficacy in specific cancer types.
Synthesemethoden
The synthesis of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide involves the reaction of cyclopentanone with thiosemicarbazide to form 4-methyl-1,3-thiazol-2-ylhydrazinecarboxamide. This intermediate is then reacted with cyclopentylbromide to form 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide. The synthesis of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied in preclinical and clinical studies for its anticancer activity. 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has shown efficacy in a broad range of cancer types, including pancreatic, lung, breast, and ovarian cancer. 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been shown to induce cancer cell death by targeting the TCA cycle, leading to the disruption of cellular metabolism and energy production. 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9-8-16-12(13-9)14-11(15)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQYFCAJGAQLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5884692.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5884712.png)
![4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B5884727.png)
![ethyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5884730.png)
![1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5884745.png)
![ethyl 2-[(3,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884748.png)
![5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5884749.png)


![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5884785.png)

![1-[2-(2,3-dichlorophenoxy)ethyl]azepane](/img/structure/B5884792.png)
